3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole
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Overview
Description
3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is notable for its unique structural features, which include the trifluoromethyl groups that impart distinct chemical and physical properties. These properties make it a valuable compound in various scientific and industrial applications.
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Mode of Action
The mode of action of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole involves its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of its use as an organocatalyst in organic chemistry .
Biochemical Pathways
It is known that the compound is involved in various organic transformations .
Result of Action
The result of the action of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole is the promotion of organic transformations . It has been used extensively in this capacity, particularly in the development of H-bond catalysts .
Biochemical Analysis
Biochemical Properties
3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole is known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context
Cellular Effects
The effects of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole on various types of cells and cellular processes are complex and multifaceted . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole within cells and tissues involve interactions with transporters or binding proteins . This also includes effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazole and its effects on activity or function are complex and depend on various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole typically involves the condensation of hydrazines with α,β-unsaturated ketones, followed by cyclization. One common method involves the use of 3,5-bis(trifluoromethyl)benzaldehyde and hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles with various functional groups replacing the trifluoromethyl groups .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations and as a hydrogen bond catalyst.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Used as a ligand in various catalytic reactions.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Employed in the synthesis of polymers and other materials.
Uniqueness
3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole is unique due to its combination of a pyrazole ring and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)7-3-6(9-1-2-18-19-9)4-8(5-7)11(15,16)17/h1-5H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBJMDVPHVEWNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.